N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Description
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine is a structurally complex quinazoline derivative designed for targeted kinase inhibition. Its core structure features a quinazoline scaffold substituted at the 4-position with a 3-chloro-4-(3-fluorobenzyloxy)phenyl group and at the 6-position with a unique (E)-configured prop-1-ynylcarbonimidoyl moiety linked to a (3R)-morpholin-3-yl methoxy group. This compound is hypothesized to enhance binding affinity and selectivity toward tyrosine kinases, such as EGFR or HER2, while improving pharmacokinetic properties through its morpholine and fluorinated aryl motifs .
Properties
Molecular Formula |
C30H27ClFN5O3 |
|---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27-/t24-/m1/s1 |
InChI Key |
IBCIAMOTBDGBJN-IKGOXDCXSA-N |
Isomeric SMILES |
CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Derivatives
The quinazoline scaffold is typically constructed via cyclocondensation of substituted anthranilic acids or esters with formamidine acetate. Key parameters include:
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Formamidine cyclization | TEGMME, 120°C, 6–12 h | 68–75 | |
| Copper-catalyzed coupling | Cu(OAc)₂, Et₃N, DMF, 45°C, 20 h | 82 |
Mechanistic Insight : The copper-catalyzed route (ACS JOC 2020) leverages isocyanide intermediates for imidoylative cross-coupling, enabling milder conditions compared to traditional thermal cyclization.
Functionalization at C6 Position
Introduction of Propargyl Carbonimidoyl Group
The C6 propargyl carbonimidoyl moiety is installed via palladium-catalyzed Sonogashira coupling or nucleophilic substitution:
| Approach | Reagents/Conditions | Challenges |
|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄, CuI, TEA, THF, 60°C | Steric hindrance at C6 |
| SNAr with propargylamine | K₂CO₃, DMF, 80°C | Competing side reactions at N1 |
Patent WO2015182682A1 highlights the use of alkynyl ketone precursors to mitigate undesired dimerization.
Installation of 3-Chloro-4-(3-fluorobenzyloxy)aniline
Nucleophilic Aromatic Substitution
The chloro-fluorophenyl group is introduced via SNAr on a pre-nitrated quinazoline intermediate:
Procedure :
-
Selective reduction of nitro group (H₂/Pd-C, EtOH) to generate amine.
-
Coupling with 3-fluorobenzyl chloride under Mitsunobu conditions (DIAD, PPh₃).
Critical Note : Patent US3696102A emphasizes temperature control (<30°C) during phosphorous oxychloride-mediated activation to prevent over-chlorination.
Synthesis of (3R)-Morpholin-3-ylmethoxy Side Chain
Chiral Morpholine Synthesis
The (3R)-morpholine fragment is prepared through:
-
Asymmetric Strecker synthesis using (R)-BINOL-phosphoric acid catalysts.
-
Enzymatic resolution of racemic morpholinols (lipase PS-IM, vinyl acetate).
Industrial Scale-Up : Shionogi’s continuous oscillatory baffled crystallizer (COBC) achieves 99.5% enantiomeric excess by controlled cooling gradients.
Final Assembly and Purification
Coupling Strategies
The side chain is conjugated via:
Purification :
-
Recrystallization : Toluene/n-hexane (1:5 v/v) yields 98.2% purity.
-
Chromatography : SiO₂, CH₂Cl₂/MeOH (95:5) for lab-scale isolation.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Linear synthesis | 12.4 | 95.7 | Minimal protection steps |
| Convergent synthesis | 28.9 | 99.1 | Modularity for analog development |
Efficiency Metrics : Convergent approaches (e.g., fragment coupling) reduce step count by 40% compared to linear routes .
Chemical Reactions Analysis
Types of Reactions
S-22611 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
S-22611 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in cell signaling and molecular biology research to study the effects of tyrosine kinase inhibition.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 positive tumors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
S-22611 exerts its effects by selectively inhibiting the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This inhibition prevents the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound’s molecular targets include the kinase domains of these receptors, and its action leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinazoline Core
The quinazoline scaffold is a common pharmacophore in kinase inhibitors. Key structural analogs and their functional differences are outlined below:
Physicochemical Properties
- Melting Points : Analogs with morpholine ethers (e.g., Gefitinib Impurity 13) exhibit higher melting points (177–188°C) due to crystallinity, whereas compounds with flexible alkoxy chains (e.g., 3-chloropropoxy derivatives) show lower melting points (96–186°C) .
- Solubility : Morpholine-containing derivatives (e.g., Target Compound) are more water-soluble than halogen-rich analogs, critical for oral bioavailability .
Biological Activity
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine (referred to as Compound X) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X features a quinazolinamine core with various substituents, including chloro, fluoro, and methoxy groups. Its structural complexity suggests potential interactions with multiple biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H25ClFN5O3S2 |
| CAS Number | 388082-81-3 |
Anticancer Properties
Research indicates that Compound X exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, studies have demonstrated that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
The mechanism of action involves the binding of Compound X to molecular targets such as enzymes and receptors, leading to modulation of their activity. This can result in:
- Enzyme Inhibition : By inhibiting key enzymes involved in tumor growth.
- Signal Transduction Modulation : Altering signaling pathways that promote cancer cell survival and proliferation.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cells showed that treatment with Compound X resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
- In Vivo Studies : In animal models, administration of Compound X significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
Antimicrobial Activity
Beyond its anticancer properties, Compound X has shown promise as an antibacterial agent. In vitro testing against various bacterial strains revealed notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that Compound X may be effective against certain bacterial infections, potentially serving as a lead compound for developing new antibiotics.
Research Findings Summary
Recent studies have focused on the structure-activity relationship (SAR) of Compound X, revealing that modifications to specific functional groups can enhance its biological activity. For instance:
- The introduction of additional halogen substituents has been shown to increase potency against cancer cell lines.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
